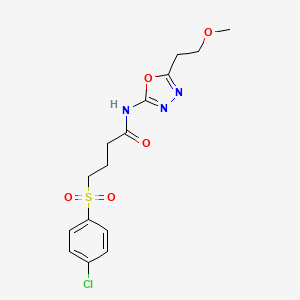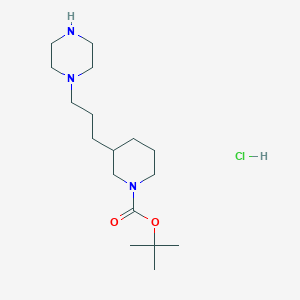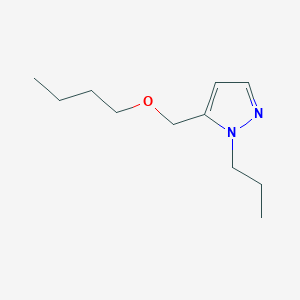
Methyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an acetamide group (a functional group derived from acetic acid), and methoxyphenyl groups (a phenyl ring with a methoxy group attached) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, a green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical and Spectroscopic Properties of Thiophene Derivatives : The study of 3-hydroxythiophenes revealed insights into their solvent-dependent equilibrium with thiophen-3(2H)-one tautomers, indicating less reactivity to electrophiles compared to 3-hydroxypyrroles. This property underlines the unique behavior of thiophene derivatives in chemical reactions, showcasing their potential in synthetic applications (Hunter & McNab, 2010).
Intramolecular and Intermolecular Geometry : The study of thiophenes with oxygen-containing substituents provides valuable insights into their crystal structures, which are critical for understanding the molecular interactions and stability of thiophene-based compounds. These geometrical insights are essential for designing thiophene derivatives with specific properties (Blake et al., 1999).
Polymer and Material Science Applications
Water-Soluble Polythiophene Carboxylic Acids : The synthesis of water-soluble polythiophene derivatives and their solution properties were explored, revealing unique pH-induced conformational changes. This research indicates the potential of thiophene-based polymers in developing responsive materials and devices (Kim et al., 1999).
Electrochemically Polymerized Thiophene Derivatives : The study of terthiophene derivatives highlights the influence of aryl substituents on polymerizability and the properties of the resulting polymers. This research is crucial for developing conductive polymers with tailored properties for electronic applications (Visy et al., 1994).
Medicinal Chemistry and Drug Design
Anti-proliferative Activity of Thiophene Derivatives : The discovery of thiophene derivatives with pronounced anti-proliferative activity and tumor cell selectivity offers insights into the development of novel anticancer agents. This research demonstrates the potential of thiophene-based compounds in targeted cancer therapy (Thomas et al., 2017).
Responsive DNA-Binding Polymers : The synthesis of cationic polythiophenes capable of binding DNA suggests applications in gene delivery and theranostics. This innovative approach to designing responsive polymers could revolutionize gene therapy and diagnostic technologies (Carreon et al., 2014).
Propriétés
IUPAC Name |
methyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-25-15-8-10-16(11-9-15)27-13-19(23)22-17-12-18(14-6-4-3-5-7-14)28-20(17)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOKMIVBUOWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)


![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)

